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Compound of Interest

2-Phenylpyrimidine-5-
Compound Name:

carboxamide
CAS No.: 122773-96-0

Cat. No.: B046960

Get Quote

Executive Summary

2-Phenylpyrimidine-5-carboxamide (CAS: 122773-96-0) represents a "privileged scaffold" in
modern medicinal chemistry. Its structural utility stems from the pyrimidine ring's ability to
engage in specific hydrogen bonding patterns—typically acting as a mono- or bidentate
acceptor—while the C5-carboxamide moiety provides a critical vector for hydrogen bond
donor/acceptor interactions within enzyme active sites.

This scaffold is extensively utilized in the design of kinase inhibitors (e.g., JAK, CDK),
antifungal agents (CYP51 inhibitors), and prostaglandin D synthase (H-PGDS) modulators. Its
planar geometry facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, while the C2-
phenyl group offers a hydrophobic anchor that can be substituted to tune metabolic stability
and potency.
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Identity & Physicochemical Profile

The following data aggregates experimental and calculated properties essential for formulation

and assay development.

Property

Value

Notes

Chemical Name

2-Phenylpyrimidine-5-

carboxamide

Distinct from the acid (122773-

CAS Registry Number 122773-96-0
97-1)
Molecular Formula
Molecular Weight 199.21 g/mol
Appearance White to Off-white Solid Crystalline powder
] ] ] Derivatives (e.g., N-benzyl)
Melting Point >200 °C (Predicted)

melt ~169-171 °C [1]

Solubility (Water)

Low (< 0.1 mg/mL)

Requires cosolvent for

aqueous assays

Solubility (Organic)

DMSO (> 20 mg/mL), DMF

Stable in polar aprotic solvents

LogP (Calculated)

~1.3-1.8

Lipophilic, membrane

permeable

H-Bond Donors

1 (Amide

)

H-Bond Acceptors

3 (Pyrimidine Ns, Amide O)

Synthetic Methodologies

The synthesis of 2-phenylpyrimidine-5-carboxamide is typically approached via two primary
routes: Direct Amidation (from the carboxylic acid) or De Novo Cyclization (ring construction).
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Route A: Activation-Amidation (Standard Laboratory
Scale)

This is the most reliable method for generating the parent amide and its N-substituted analogs.
e Precursor: Start with 2-phenylpyrimidine-5-carboxylic acid (CAS 122773-97-1).[1]
 Activation: Convert the acid to the acid chloride using thionyl chloride (

) or oxalyl chloride. Alternatively, use peptide coupling reagents (HATU, PyBOP) for milder
conditions.

o Amidation: React the activated species with ammonia (gas or dioxane solution) or a primary
amine.

Route B: Cyclization (Industrial/Library Scale)

This route constructs the pyrimidine ring and is preferred when the C2-phenyl group requires
diverse substitution patterns unavailable in commercial acids.

o Condensation: Reaction of a vinamidinium salt (or equivalent 3-carbon electrophile like a

-dimethylamino acrylate) with benzamidine.

e Mechanism: The amidine nitrogen attacks the electrophilic vinyl species, followed by
cyclization and elimination of dimethylamine.

Visualization: Synthetic Pathways
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Click to download full resolution via product page

Figure 1: Dual synthetic pathways accessing the 2-phenylpyrimidine-5-carboxamide
scaffold.

Structural Biology & SAR Implications

In drug discovery, this scaffold acts as a robust template for designing ATP-competitive
inhibitors.

e Hinge Binding: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors
interacting with the backbone NH of the kinase hinge region.

o Solvent Exposure: The C5-carboxamide group typically points towards the solvent front or
interacts with the "gatekeeper" residue, depending on the specific kinase topology. The
amide

can act as a donor to backbone carbonyls or conserved water networks.

e Hydrophobic Pocket: The C2-phenyl ring occupies the hydrophobic pocket (selectivity
pocket), where

T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine
gatekeepers) stabilize the complex.

Visualization: Pharmacophore Interactions
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Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.

Experimental Protocols
Protocol A: Synthesis via Acid Chloride (Standard)

Use this protocol for gram-scale preparation of the unsubstituted amide.

 Activation:
o Charge a round-bottom flask with 2-phenylpyrimidine-5-carboxylic acid (1.0 equiv).
o Suspend in anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).
o Add Thionyl Chloride (

) (1.5-2.0 equiv) and a catalytic amount of DMF (2-3 drops).

o Reflux for 2—-3 hours until the solution becomes clear (evolution of

and

gas).
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o Concentrate in vacuo to remove excess

. Azeotrope with toluene twice to ensure removal of acidic traces.

e Amidation:

[¢]

Dissolve the crude acid chloride residue in anhydrous THF (10 mL/g).

Cool to 0 °C in an ice bath.

[¢]

[e]

Slowly bubble Ammonia gas (

) through the solution for 15-30 minutes, or add 0.5 M Ammonia in Dioxane (3.0 equiv).

(¢]

Allow to warm to room temperature and stir for 2 hours.
o Workup:
o Quench with water.[2] The product often precipitates directly.

o Filter the solid.[2][3][4] If no precipitate, extract with Ethyl Acetate (3x), wash with Brine,
dry over

, and concentrate.

o Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM:MeOH gradient).

Protocol B: Solubility & Stability Assay
Essential for biological evaluation.
e Stock Preparation: Dissolve 2 mg of compound in 100

L DMSO (20 mg/mL stock).

e Aqueous Dilution: Spike 5

L of stock into 495
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L of PBS (pH 7.4).

¢ Incubation: Shake at 25 °C for 24 hours.

e Analysis: Centrifuge (14,000 rpm, 10 min) to pellet undissolved solid. Analyze supernatant
via HPLC-UV against a standard curve.

o Self-Validation Check: If the peak area is <1% of the standard, the compound has
precipitated (Solubility < 2

g/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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